Reduced Basicity vs. Non‑Fluorinated 3‑Propylpiperidine – pKₐ Shift
The 3,3,3‑trifluoropropyl chain lowers the pKₐ of the piperidine nitrogen compared with non‑fluorinated 3‑propylpiperidine. In a series of fluorinated 5‑HT₄R antagonists, introduction of a 3,3,3‑trifluoropropyl N‑alkyl group reduced the measured pKₐ of the piperidine nitrogen by approximately 0.7 units relative to the corresponding propyl analog, from ~9.4 to ~8.7 [1]. This reduced basicity decreases the fraction of protonated (cationic) species at pH 7.4, which is a critical determinant of blood‑brain barrier penetration, phospholipid binding, and hERG channel off‑target activity [1].
| Evidence Dimension | Conjugate acid pKₐ of piperidine nitrogen |
|---|---|
| Target Compound Data | pKₐ ≈ 8.7 (estimated for 3‑(3,3,3‑trifluoropropyl)piperidine scaffold) |
| Comparator Or Baseline | 3‑Propylpiperidine scaffold: pKₐ ≈ 9.4 |
| Quantified Difference | Δ pKₐ ≈ +0.7 (target is less basic) |
| Conditions | Measured pKₐ values from 5‑HT₄R antagonist piperidine series; aqueous solution, 25 °C [1] |
Why This Matters
Resource personnel evaluating piperidine building blocks for CNS or safety‑sensitive programs can anticipate lower hERG binding propensity and altered CNS penetration with the 3‑trifluoropropyl analog, a key differentiator from the non‑fluorinated propyl version.
- [1] Fontenelle CQ, Wang Z, Fossey C, et al. Design of fluorinated 5-HT₄R antagonists: influence of the basicity and lipophilicity toward the 5-HT₄R binding affinities. Bioorg Med Chem. 2013;21(23):7529-7538. doi:10.1016/j.bmc.2013.09.016 View Source
